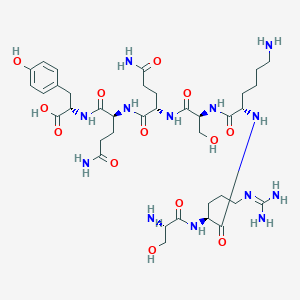![molecular formula C27H23BrO3 B14246554 Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- CAS No. 390417-74-0](/img/structure/B14246554.png)
Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- is a complex organic compound with the molecular formula C27H23BrO3 and a molecular weight of 475.37 g/mol . This compound is characterized by its unique structure, which includes a benzene ring substituted with bromophenoxy and phenylmethoxy groups. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the reaction of 1,3-bis(benzyloxy)-5-(4-bromophenoxymethyl)benzene with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize efficiency and scalability. The process is designed to minimize impurities and maximize yield, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenylmethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove oxygen atoms from the phenylmethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenoxy and phenylmethoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-bromo-4-phenoxy-: Similar in structure but lacks the additional phenylmethoxy groups.
Benzene, 1-bromo-4-methoxy-: Contains a methoxy group instead of phenylmethoxy groups.
Benzene, 1-methyl-4-(phenylmethyl)-: Features a methyl group instead of bromophenoxy.
Uniqueness
Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)- is unique due to the presence of both bromophenoxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research applications where specific interactions and reactions are required.
Eigenschaften
CAS-Nummer |
390417-74-0 |
|---|---|
Molekularformel |
C27H23BrO3 |
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C27H23BrO3/c28-24-11-13-25(14-12-24)29-20-23-15-26(30-18-21-7-3-1-4-8-21)17-27(16-23)31-19-22-9-5-2-6-10-22/h1-17H,18-20H2 |
InChI-Schlüssel |
XRCDUUHOVKXKKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)COC3=CC=C(C=C3)Br)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



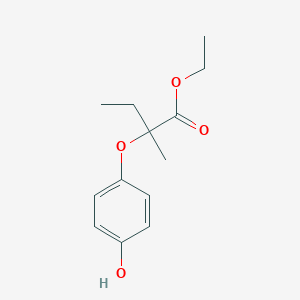
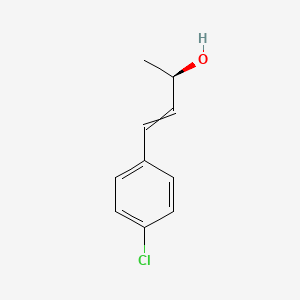
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)

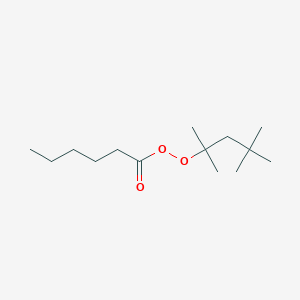
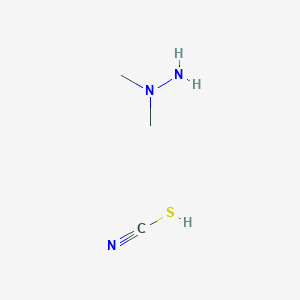
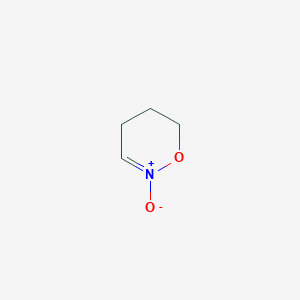
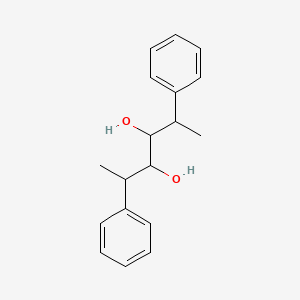
![4,4-Dimethyl-2-[(phenylselanyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B14246540.png)
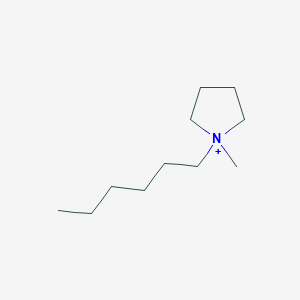
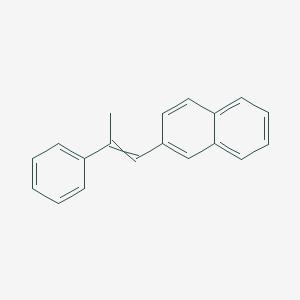
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
